Monomethyl-5-nitroisophthalate

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Monomethyl 5-nitroisophthalate (CAS 1955-46-0) offers a unique asymmetric architecture with a monomethyl ester and a free carboxylic acid, providing two distinct reactive handles. This eliminates the need for selective hydrolysis or mono-esterification required by symmetric analogs (dimethyl ester CAS 13290-96-5 or diacid CAS 618-88-2), saving synthetic steps and improving yield. The electron-withdrawing 5-nitro group activates the ring for further substitution and serves as a latent amine. Ideal for building heterotrifunctional crosslinkers, LSD1 inhibitor scaffolds, and iopromide intermediates. Ensure your procurement specifies this precise monomethyl building block to maximize synthetic efficiency and product purity in downstream applications.

Molecular Formula C9H6NO6-
Molecular Weight 224.15 g/mol
Cat. No. B8794604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl-5-nitroisophthalate
Molecular FormulaC9H6NO6-
Molecular Weight224.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)C(=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H7NO6/c1-16-9(13)6-2-5(8(11)12)3-7(4-6)10(14)15/h2-4H,1H3,(H,11,12)/p-1
InChIKeyZCRNIIJXDRYWDU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monomethyl 5-Nitroisophthalate: A Key Asymmetric Intermediate for Pharmaceutical Synthesis and Bioconjugation


Monomethyl 5-nitroisophthalate (CAS 1955-46-0, C9H7NO6, MW 225.16) is an aromatic nitro compound derived from isophthalic acid, featuring a monomethyl ester at one carboxyl group and a free carboxylic acid at the other . This asymmetric functionalization is critical, as it provides two distinct reactive handles: an ester for selective amidation or reduction, and a carboxylic acid for further derivatization or conjugation . The electron-withdrawing nitro group at the 5-position activates the aromatic ring for further substitution reactions while serving as a latent amino group for downstream functionalization . Commercial availability typically exceeds 98.0% purity, with suppliers offering both research-scale and bulk quantities .

Why Monomethyl 5-Nitroisophthalate Cannot Be Simply Substituted with Its Diester or Diacid Analogs


The unique value of monomethyl 5-nitroisophthalate lies in its asymmetric esterification, which distinguishes it from both the fully esterified dimethyl analog (CAS 13290-96-5) and the fully deprotected diacid (CAS 618-88-2). Substituting with dimethyl 5-nitroisophthalate would require a selective mono-hydrolysis step, which is a non-trivial transformation that introduces additional synthetic steps and reduces overall yield [1]. Conversely, using 5-nitroisophthalic acid would necessitate a selective mono-esterification, a process that typically yields a mixture of mono- and diester products, requiring costly purification [2]. The monomethyl compound provides the precise orthogonal functionality needed for sequential derivatizations in pharmaceutical synthesis and bioconjugation, where the free acid serves as one attachment point while the ester remains protected for later activation or conversion . This structural differentiation translates directly into synthetic efficiency and product purity in downstream applications.

Quantitative Differentiation of Monomethyl 5-Nitroisophthalate: Head-to-Head Comparisons with Key Analogs


Synthesis Yield Comparison: Monomethyl vs. Dimethyl 5-Nitroisophthalate

The synthesis of monomethyl 5-nitroisophthalate via selective partial hydrolysis of dimethyl 5-nitroisophthalate achieves yields of 70-75%, compared to 90-98% yields reported for the synthesis of the dimethyl ester directly from the diacid. While the dimethyl ester can be produced with higher efficiency in a single step, the monomethyl compound's lower yield is a direct consequence of the controlled, selective hydrolysis required to achieve the desired asymmetric functionality [1]. This yield differential underscores the value of purchasing the pre-formed monomethyl compound rather than synthesizing it in-house from the diester .

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Physical Property Differentiation: Melting Point Comparison for Purity Assessment and Handling

Monomethyl 5-nitroisophthalate exhibits a melting point range of 180-185°C, which is significantly lower than the diacid analog, 5-nitroisophthalic acid (260-264°C), but notably higher than the dimethyl analog, dimethyl 5-nitroisophthalate (123-125°C) [1][2]. This intermediate melting point reflects its hybrid structural character and provides a practical advantage: it is easier to handle and purify via recrystallization than the low-melting diester, while avoiding the high thermal requirements needed for processing the diacid.

Analytical Chemistry Quality Control Solid-State Characterization

Functional Group Orthogonality: Unique Reactivity for Sequential Derivatization

Monomethyl 5-nitroisophthalate possesses a free carboxylic acid and a methyl ester on the same aromatic core, enabling sequential, chemoselective reactions without the need for additional protection/deprotection steps. This orthogonal reactivity is absent in both the symmetrical diacid and diester analogs. This precise functional arrangement is critical for synthesizing heterotrifunctional crosslinkers and for constructing LSD1 inhibitor scaffolds where the acid and ester are differentially functionalized .

Synthetic Methodology Protecting Group Strategy Bioconjugation

NMR Spectral Differentiation: Diagnostic Proton Signals for Identity Confirmation

The 1H NMR spectrum of monomethyl 5-nitroisophthalate in CDCl3 shows distinct signals, including a methyl ester singlet at δ 3.83 ppm and aromatic proton signals at δ 7.40, 7.41, and 7.67 ppm, as reported from a hydrogenation procedure . The pattern of aromatic signals differs from the symmetrical analogs, with the diester showing a methyl singlet at δ 3.98 ppm integrating to six protons, and the diacid lacking the methyl signal entirely [1]. The methyl singlet integrates to three protons for the monomethyl compound versus six protons for the diester, providing a clear quantitative distinction.

Analytical Chemistry NMR Spectroscopy Quality Assurance

Procurement-Driven Application Scenarios for Monomethyl 5-Nitroisophthalate Based on Quantified Differentiation


Synthesis of Heterotrifunctional Crosslinkers for Peptide and Protein Bioconjugation

Monomethyl 5-nitroisophthalate is the preferred starting material for constructing heterotrifunctional crosslinkers used in multiple bioconjugation with peptides . The free carboxylic acid can be activated for attachment to one biomolecule, while the methyl ester can be selectively converted to an amide or hydrazide for attachment to a second biomolecule, and the nitro group can be reduced to an amine for a third orthogonal conjugation point. The use of the symmetric diacid or diester analogs would require additional protecting group manipulations, increasing synthetic complexity and reducing overall yield from the documented 70-75% for the monomethyl compound.

Key Intermediate in LSD1 Histone Demethylase Inhibitor Synthesis for Oncology Research

In the synthesis of histone demethylase LSD1 inhibitors that target cancer cells, monomethyl 5-nitroisophthalate serves as a critical scaffold . The differential reactivity of the acid and ester moieties allows for the sequential introduction of pharmacophore elements without cross-reactivity. This synthetic efficiency is essential for generating compound libraries for structure-activity relationship (SAR) studies, where procurement of the correct monomethyl building block directly impacts research timelines and material costs.

Precursor to Non-Ionic X-Ray Contrast Media Intermediates (e.g., Iopromide)

Monomethyl 5-nitroisophthalate is a validated intermediate in the synthetic pathway to iodinated X-ray contrast agents such as iopromide [1]. Specifically, it undergoes amination with methylamine to yield 5-nitro-N-methylisophthalamide, followed by reduction to 5-amino-N-methylisophthalamic acid, and finally iodination to produce the triiodinated contrast agent core. The monomethyl ester group is essential for directing the initial amination to the correct carboxyl position, ensuring regioselective formation of the desired mono-amide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monomethyl-5-nitroisophthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.